1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine
Description
Properties
Molecular Formula |
C9H9BrN2S2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C9H9BrN2S2/c10-7-1-8(13-5-7)2-11-3-9-4-12-6-14-9/h1,4-6,11H,2-3H2 |
InChI Key |
CLWDMBMQFYJUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CNCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Bromination and Derivatization
Reaction with Thiourea to Form Thiazole Precursors
- Treatment of 2-bromo-1-(thiophen-2-yl)ethanone with thiourea in ethanol at 70°C for approximately 2 hours produces aminothiazole derivatives via cyclization.
- The reaction mixture is typically cooled, and the precipitate is isolated by vacuum filtration, followed by purification steps involving extraction and drying.
Coupling with Thiazol-5-ylmethyl Amine
The key step to form this compound involves nucleophilic substitution or reductive amination between the bromothiophenyl intermediate and thiazol-5-ylmethyl amine.
Reductive Amination Approach
- A solution of 2-bromo-1-(2-thienyl)ethanone is reacted with 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone under reflux in ethanol, followed by treatment with sodium borohydride to reduce the intermediate imine to the corresponding amine.
- Purification is achieved using solid-phase extraction cartridges and chromatographic methods such as MDAP (Mass-Directed Automated Purification).
Direct Nucleophilic Substitution
- Commercially available heterocyclic amines can be treated with bromomethyl derivatives of thiophene in the presence of bases such as sodium hydride (NaH) to afford the desired methanamine linkage.
- Reaction conditions typically involve polar aprotic solvents like dichloromethane (DCM) or toluene at controlled temperatures.
Representative Synthetic Scheme
Analytical and Purification Techniques
- Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for purification.
- Solid-phase extraction (e.g., SCX-2 cartridges) is employed for initial crude product clean-up.
- Characterization includes NMR, LC-MS, and HPLC to confirm purity and structure.
Research Findings and Optimization Notes
- The use of sodium hydride (NaH) as a base in coupling reactions improves the nucleophilic substitution efficiency.
- Bromination steps require control to minimize halogen exchange side reactions; use of p-toluenesulfonic acid and azeotropic distillation can suppress undesired halogen exchange.
- Reductive amination with sodium borohydride provides a mild and effective route to amine formation, avoiding harsh conditions that could degrade sensitive heterocycles.
- Yields for intermediate steps are generally high (~80-85%), but final coupling yields depend on reagent purity and reaction optimization.
Summary Table of Key Preparation Methods
| Preparation Method | Key Reactants | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination and Thiourea Cyclization | 2-Bromo-1-(thiophen-2-yl)ethanone + Thiourea | Cyclization | Ethanol, 70°C, 2 h | High yield, straightforward | Requires careful purification |
| Reductive Amination | Aminothiazole + 2-Bromo-1-(thiophen-2-yl)ethanone + NaBH4 | Reduction | Room temp, overnight | Mild, selective | Multi-step, longer reaction time |
| Nucleophilic Substitution | 4-Bromothiophen-2-ylmethyl bromide + Thiazol-5-ylmethyl amine + NaH | SN2 substitution | DCM or toluene, RT to reflux | Direct, efficient | Sensitive to moisture, requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of microbial growth or modulation of biochemical pathways in cells .
Comparison with Similar Compounds
a. 1-(4-Bromothiophen-2-yl)-N-((5-bromothiophen-2-yl)methyl)methanamine
b. (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine
- Molecular Features : A pyrazole-pyridine hybrid with a tert-butyl group.
- Synthesized via ambient-temperature condensation (81% yield), indicating higher synthetic efficiency compared to the target compound’s multi-step route .
c. Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)
- Structural Complexity: Incorporates ferrocene (iron-based moiety), morpholinooxazole, and trifluoromethylbenzyl groups.
- Key Difference : The ferrocene unit confers redox activity, making it suitable for electrochemical applications. The trifluoromethyl group increases lipophilicity, contrasting with the target compound’s bromothiophene-thiazole polarity .
d. [2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
- Functional Groups : Methoxymethyl and phenyl substituents on the thiazole ring.
Physicochemical Properties
Biological Activity
1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine is an organic compound with significant potential in medicinal chemistry. With a molecular formula of C9H9BrN2S2 and a molecular weight of 289.22 g/mol, this compound features a unique combination of bromothiophene and thiazole moieties, which contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiazole derivatives under reductive amination conditions. This method allows for the efficient formation of the desired compound while maintaining high yields and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms may involve:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurotransmitter metabolism.
- Antimicrobial Activity : The thiazole ring is known to block bacterial lipid biosynthesis, contributing to its antimicrobial properties.
- Anticancer Potential : The compound's structural characteristics suggest possible interactions with cellular pathways involved in cancer progression.
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial effects against a range of bacterial and fungal species. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Studies have shown that derivatives of thiazole and thiophene possess anticancer properties, particularly against breast cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation through various biochemical pathways.
Case Studies
- Antimicrobial Study : A study found that thiazole derivatives demonstrated potent activity against resistant strains of bacteria, suggesting that this compound could be a lead compound for developing new antibiotics.
- Cancer Research : In vitro studies indicated that thiazole-containing compounds could inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 15 | Metabolic pathway disruption |
| Anticancer | MCF-7 (breast cancer) | 8 | Apoptosis induction |
| Anticancer | HeLa (cervical cancer) | 10 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
